molecular formula C5H10N4O4S3 B2732777 N'-methyl-N-(methylsulfonyl)-N'-(1,2,3-thiadiazol-5-yl)methanesulfonohydrazide CAS No. 339277-00-8

N'-methyl-N-(methylsulfonyl)-N'-(1,2,3-thiadiazol-5-yl)methanesulfonohydrazide

Cat. No. B2732777
CAS RN: 339277-00-8
M. Wt: 286.34
InChI Key: IOUBZYZQAOLUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-methyl-N-(methylsulfonyl)-N'-(1,2,3-thiadiazol-5-yl)methanesulfonohydrazide, also known as Methylthiadiazolehydrazide (MTDH), is a synthetic compound that has been widely studied for its potential applications in scientific research. MTDH is a derivative of the thiosemicarbazide family and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MTDH is not fully understood. However, it has been suggested that MTDH may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. MTDH has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MTDH has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MTDH has also been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, MTDH has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

MTDH has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MTDH has also been found to have low toxicity in animal studies. However, MTDH has some limitations for use in lab experiments. It is a relatively new compound, and its biological effects have not been fully characterized. In addition, MTDH has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on MTDH. One area of research is the characterization of the biological effects of MTDH. Further studies are needed to understand the mechanism of action of MTDH and its potential applications in the treatment of various diseases. Another area of research is the optimization of the synthesis method for MTDH. Researchers are working to improve the yield and purity of the compound to facilitate its use in lab experiments. Finally, there is a need for further studies on the toxicity of MTDH in animal models to ensure its safety for use in scientific research.

Synthesis Methods

The synthesis of MTDH involves the reaction of N-methyl-N-(methylsulfonyl) hydrazinecarbothioamide with 1,2,3-thiadiazol-5-ylmethanesulfonyl chloride in the presence of a base. The resulting compound is then purified by recrystallization. The synthesis of MTDH has been optimized by various researchers to improve the yield and purity of the compound.

Scientific Research Applications

MTDH has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties. MTDH has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N'-methyl-N-methylsulfonyl-N'-(thiadiazol-5-yl)methanesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O4S3/c1-8(5-4-6-7-14-5)9(15(2,10)11)16(3,12)13/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUBZYZQAOLUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=NS1)N(S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-methyl-N-(methylsulfonyl)-N'-(1,2,3-thiadiazol-5-yl)methanesulfonohydrazide

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